

Commercial availability and suppliers of 2-Bromo-7-fluoroquinoline

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Compound of Interest

Compound Name: 2-Bromo-7-fluoroquinoline

Cat. No.: B574151

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An In-depth Technical Guide to **2-Bromo-7-fluoroquinoline**: Commercial Availability, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-7-fluoroquinoline**, a key intermediate in pharmaceutical research and development. The document details its commercial availability, suppliers, and chemical properties. Furthermore, it outlines a general synthetic pathway and discusses its biological significance within the broader context of fluoroquinolone antibiotics.

Commercial Availability and Suppliers

2-Bromo-7-fluoroquinoline (CAS No. 181147-94-4) is commercially available from various chemical suppliers catering to the research and pharmaceutical industries. While a comprehensive list of all suppliers is beyond the scope of this guide, prominent vendors include BIOFOUNT and ChemicalBook.^{[1][2]} It is advisable to contact these and other specialized chemical suppliers directly to inquire about current stock, purity levels, and pricing.

Table 1: Chemical and Physical Properties of **2-Bromo-7-fluoroquinoline**

Property	Value	Reference
CAS Number	181147-94-4	[3]
Molecular Formula	C ₉ H ₅ BrFN	[3]
Molecular Weight	226.05 g/mol	[3]
MDL Number	MFCD11042212	[3]

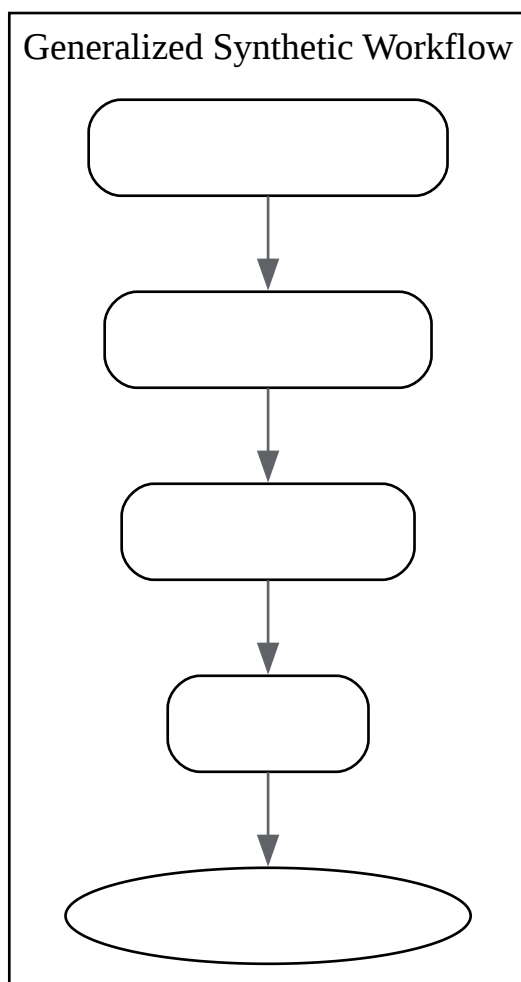
Synthesis of Bromo-Fluoroquinoline Derivatives

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-7-fluoroquinoline** is not readily available in the public domain, a general approach can be inferred from patented methods for similar bromo-quinoline compounds. One common strategy involves the bromination of a corresponding fluoroquinoline precursor.

For instance, a patented method for the synthesis of 3-bromo-7-hydroxyquinoline involves the following key steps:

- **Protection of the Hydroxyl Group:** The hydroxyl group of 7-hydroxyquinoline is first protected, for example, by reacting it with trifluoromethanesulfonic anhydride to form a trifluoromethanesulfonate ester.
- **Bromination:** The protected quinoline is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like glacial acetic acid.
- **Deprotection:** The protecting group is subsequently removed under alkaline conditions to yield the final 3-bromo-7-hydroxyquinoline product.

A similar strategy could likely be adapted for the synthesis of **2-Bromo-7-fluoroquinoline**, starting from a suitable 7-fluoroquinoline precursor. The experimental workflow for such a synthesis is depicted in the following diagram.



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A generalized workflow for the synthesis of **2-Bromo-7-fluoroquinoline**.

Role as a Pharmaceutical Intermediate and Potential for Suzuki Coupling

Bromo-substituted quinolines, such as **2-Bromo-7-fluoroquinoline**, are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of various functional groups.

One of the most powerful and widely used methods for forming carbon-carbon bonds is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction couples an organohalide (like **2-Bromo-7-fluoroquinoline**) with an organoboron compound (such as a boronic acid or

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The catalytic cycle of the Suzuki-Miyaura coupling reaction.

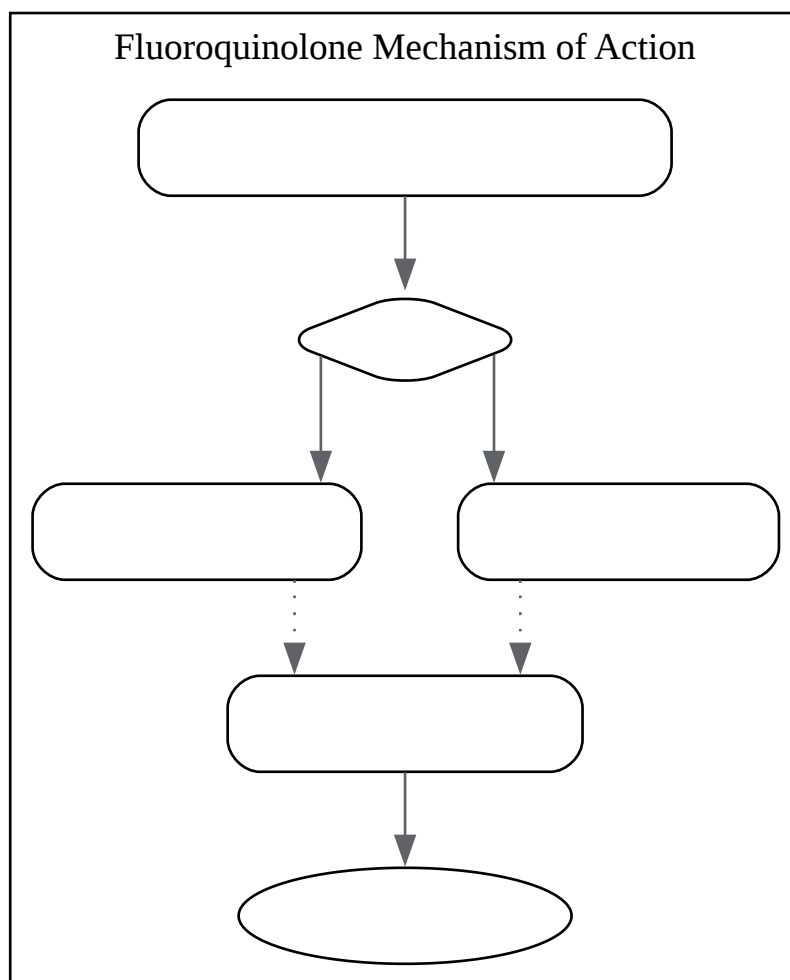
Biological Significance and Mechanism of Action of Fluoroquinolones

2-Bromo-7-fluoroquinoline belongs to the broader class of fluoroquinolone compounds, which are renowned for their potent antibacterial activity. The mechanism of action of fluoroquinolones is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- DNA gyrase is the primary target in many Gram-negative bacteria and is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.
- Topoisomerase IV is the main target in many Gram-positive bacteria and is involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to a rapid bactericidal effect.



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The inhibitory action of fluoroquinolones on bacterial DNA enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **2-Bromo-7-fluoroquinoline**. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal. In general, it is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data

sheet. Researchers should always consult primary literature and official safety documentation before conducting any experimental work.

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